![molecular formula C23H26N2O2 B3202478 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide CAS No. 1021209-74-4](/img/structure/B3202478.png)
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide
Vue d'ensemble
Description
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide, also known as CCG-63802, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Mécanisme D'action
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide inhibits the activity of CK2 by binding to the protein and blocking its enzymatic activity. This leads to a decrease in the phosphorylation of target proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, it has been shown to reduce the accumulation of toxic protein aggregates. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide in lab experiments is its specificity for CK2. This allows researchers to study the effects of inhibiting CK2 without affecting other cellular processes. However, a limitation of using 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is its low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for the study of 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide. One direction is to explore its potential use in combination with other therapeutic agents for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is to develop more soluble analogs of 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide for easier administration in experiments. Additionally, further research is needed to fully understand the mechanism of action of 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide and its effects on cellular processes.
Applications De Recherche Scientifique
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the activity of a protein called Casein Kinase 2 (CK2), which plays a role in many cellular processes including cell growth, proliferation, and differentiation. Inhibition of CK2 has been linked to the treatment of cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
4-tert-butyl-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,3)18-9-6-16(7-10-18)21(26)24-19-11-8-15-12-13-25(20(15)14-19)22(27)17-4-5-17/h6-11,14,17H,4-5,12-13H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMQCHVDVQVOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.